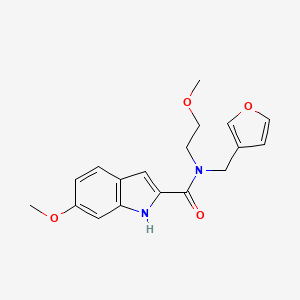

N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-22-8-6-20(11-13-5-7-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,7,9-10,12,19H,6,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUELWRIFIHFZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The methoxy groups can be reduced to hydroxyl groups.

Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and alkyl halides are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Hydroxylated derivatives of the compound.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and key physical properties of structurally related indole-2-carboxamides from the evidence:

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects on Melting Points : Aromatic substituents (e.g., benzoylphenyl) correlate with higher melting points (>230°C) due to enhanced crystallinity, whereas methoxy/furan groups in the target compound may reduce melting points by disrupting packing .

- Synthetic Yields : Yields for similar compounds range widely (10–37.5%), suggesting that steric hindrance from bulky substituents (e.g., benzoylphenyl) may lower efficiency .

- Spectral Signatures : NHCO protons in indole-2-carboxamides consistently appear at δ ~12 ppm in ¹H-NMR, while indole H-1 protons resonate near δ 9–9.5 ppm .

Computational and Crystallographic Insights

- Crystallographic Tools : Programs like SHELXL and the Cambridge Structural Database (CSD) enable precise structural determination of indole derivatives, critical for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-6-methoxy-N-(2-methoxyethyl)-1H-indole-2-carboxamide, and how can purity be optimized?

- Methodology : Multi-step synthesis starting from 6-methoxy-1H-indole-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to link the indole core to the furan-3-ylmethyl and 2-methoxyethylamine moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in acetonitrile to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

- Techniques :

- X-ray crystallography : Refinement via SHELXL for precise bond-length/angle analysis .

- Spectroscopic characterization :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at C6 and N-alkylation sites).

- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.

- Database cross-referencing : Compare crystallographic data with entries in the Cambridge Structural Database (CSD) to identify structural analogs .

Q. What experimental approaches are used to evaluate its biological activity?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC50 determination) against kinases or cytochrome P450 isoforms.

- Cell-based studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include structurally related compounds (e.g., indole-2-carboxamides with varying substituents) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Strategies :

- Comparative analysis : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic environments).

- Mechanistic studies : Use fluorescence polarization or SPR to quantify target-binding affinity, ruling out off-target effects .

Q. What advanced techniques optimize reaction conditions for scale-up synthesis?

- Approach :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) to maximize yield.

- Continuous flow chemistry : Reduce reaction time and improve reproducibility for N-alkylation steps .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational modeling predict interactions with biological targets?

- Methods :

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the compound’s 3D structure (CSD-derived coordinates) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET prediction : Use SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What strategies address discrepancies in physicochemical property data (e.g., solubility)?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.